

ATTO 565: A Comprehensive Technical Guide to its Spectral Properties

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core photophysical and spectral properties of **ATTO 565**, a high-performance fluorescent dye widely utilized in biological research and advanced microscopy. As a member of the rhodamine family of dyes, **ATTO 565** is distinguished by its intense absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it a versatile tool for a range of applications from single-molecule detection to live-cell imaging.[1][2][3][4][5]

Core Photophysical and Spectral Characteristics

ATTO 565 exhibits strong absorption in the yellow-green region of the visible spectrum and emits in the orange-red region, providing a significant Stokes shift that simplifies fluorescence detection by reducing the interference of excitation light with the emission signal.[1] Its robust photostability allows for extended imaging periods, which is critical for studying dynamic biological processes.[1][6] The dye is moderately hydrophilic and its NHS ester derivative is commonly used for the efficient labeling of primary and secondary amines in biomolecules like proteins and oligonucleotides.[6][7][8]

The key photophysical parameters of **ATTO 565** are summarized in the table below, offering essential data for designing and analyzing fluorescence-based experiments.

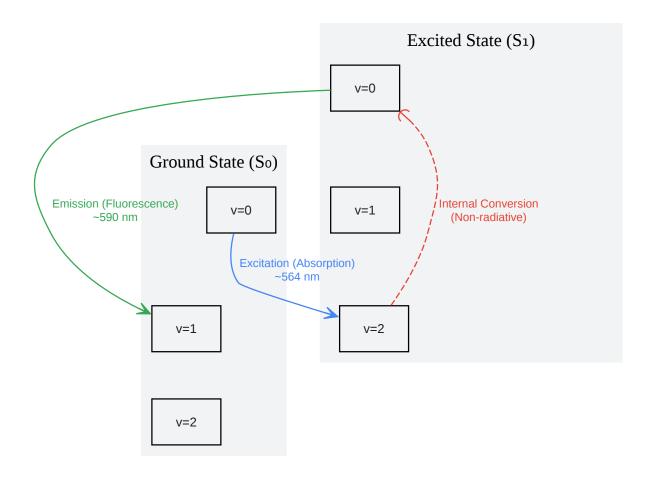


Property	Value
Maximum Excitation Wavelength (λex)	562 - 564 nm[1][6][7][9][10]
Maximum Emission Wavelength (λem)	589 - 592 nm[6][7][9][11][12]
Molar Extinction Coefficient (ε)	120,000 M ⁻¹ cm ⁻¹ [6][7][10]
Fluorescence Quantum Yield (Φ)	90%[2][3][6][7][10][11]
Fluorescence Lifetime (τ)	3.4 - 4.0 ns[6][7][10][13][14]
Molecular Weight (NHS Ester)	~708 g/mol [7][15]
Correction Factor (CF ₂₆₀ for DNA conjugates)	0.27 - 0.34[10][12]
Correction Factor (CF ₂₈₀ for Protein conjugates)	0.12 - 0.16[10][12]

Visualizing Fluorescence: The Jablonski Diagram

The process of fluorescence, from excitation to emission, can be visualized using a Jablonski diagram. An electron in the ground state (S_0) absorbs a photon of light, promoting it to an excited singlet state (S_1) . Following a rapid, non-radiative internal conversion to the lowest vibrational level of S_1 , the electron returns to the ground state, emitting a photon of lower energy (longer wavelength) in the process.





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Simplified Jablonski diagram for ATTO 565 fluorescence.

Experimental Protocols General Protocol for Protein Labeling with ATTO 565 NHS Ester

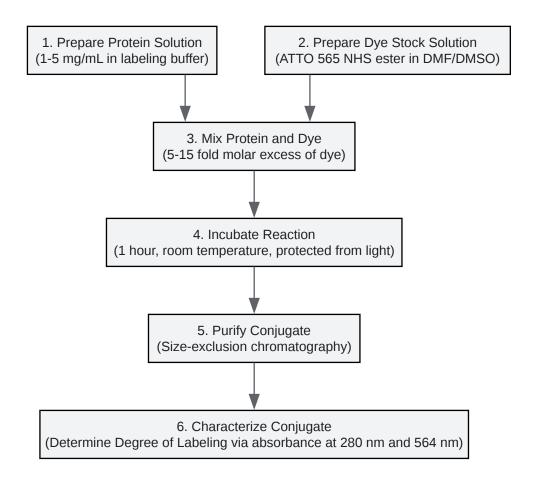
This protocol outlines a general method for conjugating **ATTO 565** NHS ester to a protein. Optimal conditions, such as the molar excess of dye, may need to be adjusted for specific proteins.[6][7]

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)



- ATTO 565 NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)



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Workflow for protein conjugation with ATTO 565 NHS ester.

Procedure:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[7]
- Dye Preparation: Prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF or DMSO.



- Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. A 5to 15-fold molar excess of the dye is typically recommended.[6]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[6]
- Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored fraction to elute contains the ATTO 565-protein conjugate.[6][7]
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).[6]

Protocol for Quantifying Photostability

This protocol provides a general method for assessing the photostability of **ATTO 565**-labeled molecules on a surface, a critical parameter for quantitative and time-lapse imaging.[6]

Procedure:

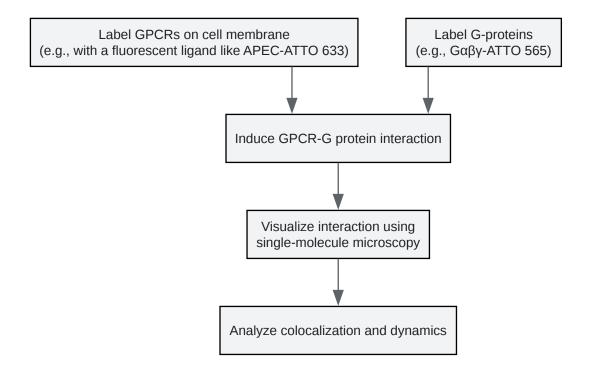
- Sample Preparation: Immobilize the ATTO 565-labeled molecules (e.g., proteins) on a glass coverslip.
- Image Acquisition:
 - Mount the coverslip on a fluorescence microscope.
 - Select a region of interest (ROI) containing the labeled molecules.
 - Use an appropriate laser line for excitation (e.g., 561 nm) at a constant intensity.
 - Acquire a time-lapse series of images with a fixed exposure time until the fluorescence intensity has significantly decreased.[6]
- Data Analysis:
 - Measure the mean fluorescence intensity within the ROI for each image in the time series.



- Correct for background fluorescence by subtracting the intensity of a region without labeled molecules.
- Plot the normalized fluorescence intensity as a function of time (or exposure dose).
- The photobleaching lifetime can be determined from the decay curve.

Application in Advanced Microscopy: GPCR-G Protein Interaction

ATTO 565 is extensively used in high-resolution and single-molecule microscopy techniques, such as STED, to investigate complex biological processes.[1][5][16] For example, it can be used to study the dynamic interactions between G-protein coupled receptors (GPCRs) and their associated G proteins.[7] In such experiments, different fluorescent labels are used to distinguish the interacting partners.[3]



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Workflow for studying GPCR-G protein interactions.

In a typical experiment, a GPCR might be labeled with a ligand conjugated to a dye like ATTO 633, while the G protein is labeled with ATTO 565.[3] Upon activation, the colocalization and



interaction dynamics of the two fluorescently tagged proteins can be monitored using techniques like single-molecule tracking, providing insights into the signaling pathway.[1][7] The distinct excitation wavelengths for **ATTO 565** (e.g., 561 nm) and ATTO 633 (e.g., 633 nm) allow for clear differentiation between the two molecules.[3]

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